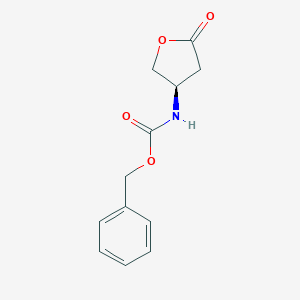

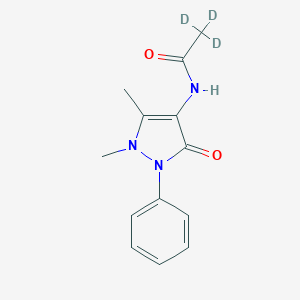

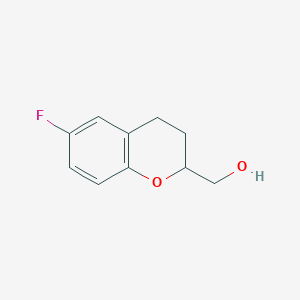

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Overview

Description

Benzyl and carbamate groups are common in organic chemistry. Benzyl group is often used as a protecting group for amines in organic synthesis . Carbamates are organic compounds derived from carbamic acid and found in a variety of products, including pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, interesterification, thioesterification, and transesterification . Enzymatic synthesis methods have also been reported .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, ATR-FTIR and 13C CP/MAS NMR can confirm the successful formation of grafted polymers .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, the reduction of benzyl using sodium borohydride could result in the formation of three different stereochemical products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, benzyl alcohol has been found to have a refractive index of n20/D 1.526 (lit.) and a boiling point of 187-189 °C (lit.) .Scientific Research Applications

Biocatalysis in Sustainable Chemical Production

Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate can be used in biocatalytic processes to produce benzyl alcohol, a precursor for various esters used in cosmetics and other industries . The use of marine microorganisms for this conversion emphasizes the role of biocatalysis in developing sustainable industrial processes. This compound’s application in biocatalysis can lead to more environmentally friendly production methods for important chemicals.

Synthesis of Chiral Building Blocks

This compound serves as a chiral building block in synthetic chemistry, particularly in the synthesis of sulfur isosteres of lactic acid and ester precursors . Its role in the synthesis of optically pure secondary thiols, which are crucial in natural products and pharmaceutical syntheses, highlights its importance in creating distinctive derivatives of chiral 2-hydroxycarboxylic acids and esters.

Fragrance and Flavor Industry

The compound’s derivatives, such as esters synthesized from benzyl alcohol, are used as important building blocks in the fragrance and flavor industries . These derivatives contribute to the creation of new scents and tastes, enhancing consumer products’ sensory appeal.

Food Additive Development

Benzyl alcohol derived from Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate can be used as a food additive due to its bacteriostatic and antiseptic properties . Its application in food preservation can help extend shelf life and maintain product quality.

Material Science Research

The compound’s ability to form esters that serve as solvents in inks, paints, glues, and resins opens up applications in material science research . These solvents are crucial in developing new materials with specific properties for various industrial applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351331 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | |

CAS RN |

118399-28-3 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)